2-(Aminomethyl)propane-1,3-diol hydrochloride
Beschreibung
Systematic IUPAC Name and Structural Characterization
The compound 2-(aminomethyl)propane-1,3-diol hydrochloride is systematically named according to IUPAC guidelines as 2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride . This nomenclature reflects its structural features: a central propane backbone substituted at the 2-position with an aminomethyl group (-CH2NH2) and hydroxyl (-OH) groups at the 1- and 3-positions, with a hydrochloride counterion.
The molecular structure comprises a tertiary carbon atom bonded to two hydroxymethyl groups (-CH2OH), one aminomethyl group (-CH2NH2), and a hydroxyl group (-OH). The hydrochloride salt forms via protonation of the primary amine group, resulting in a cationic ammonium center (-NH3+) balanced by a chloride anion. Crystallographic studies reveal a three-dimensional hydrogen-bonded network, with the hydroxyl and ammonium groups participating in intermolecular interactions that stabilize the lattice.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C4H12ClNO3 , derived from its parent amine (C4H11NO3) and hydrochloric acid (HCl). Its molecular weight is 157.60 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 4 | 12.01 | 48.04 |
| H | 12 | 1.008 | 12.10 |
| Cl | 1 | 35.45 | 35.45 |
| N | 1 | 14.01 | 14.01 |
| O | 3 | 16.00 | 48.00 |
| Total | 157.60 |
This stoichiometry aligns with mass spectrometry data, which shows a predominant ion peak at m/z 157.05 corresponding to the protonated molecular ion.
CAS Registry Number and Alternative Synonyms
The Chemical Abstracts Service (CAS) registry number for this compound is 1185-53-1 . It is also known by several synonyms across scientific literature and commercial catalogs, including:
- Tris(hydroxymethyl)aminomethane hydrochloride
- TRIS hydrochloride
- Tromethamine hydrochloride
- 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride
- Trizma® hydrochloride .
Discrepancies in nomenclature occasionally arise due to regional labeling practices or historical conventions. For example, the term "trometamol hydrochloride" is used in European pharmacopeias, whereas "TRIS HCl" is prevalent in biochemical contexts.
Crystalline Structure and Polymorphism Studies
The compound crystallizes in an orthorhombic system with space group Pn21a, as determined by single-crystal X-ray diffraction. Unit cell parameters include a = 8.844 Å, b = 7.794 Å, and c = 8.795 Å, with four molecules per unit cell. The crystalline lattice is stabilized by O-H···O and N-H···Cl hydrogen bonds, forming a layered structure.
Polymorphism studies indicate that this compound can form multiple crystalline phases under varying conditions:
- α-phase : The most stable polymorph at room temperature, characterized by needle-like crystals with a melting point of 150–152°C.
- β-phase : A metastable form obtained via rapid cooling from molten states, exhibiting a rhombic habit and lower thermal stability.
In multicomponent systems, this compound participates in co-crystallization with APIs like dexketoprofen or tenoxicam, altering their dissolution profiles. For example, the tenoxicam-tromethamine co-crystal shows distinct X-ray diffraction peaks at 13.13°, 21.53°, and 24.01°, absent in individual components. Such polymorphic modifications are critical for optimizing pharmaceutical formulations.
Eigenschaften
IUPAC Name |
2-(aminomethyl)propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c5-1-4(2-6)3-7;/h4,6-7H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJPPSTZJUVIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-01-8 | |
| Record name | 1,3-Propanediol, 2-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(aminomethyl)propane-1,3-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Overview
One of the most established industrial methods for synthesizing 2-(Aminomethyl)propane-1,3-diol involves the reductive amination of 1,3-dihydroxyacetone or its dimer with ammonia or substituted amines, followed by catalytic hydrogenation. This method is valued for its efficiency and scalability.
Process Description
- Starting Material: 1,3-dihydroxyacetone dimer
- Amine Source: Ammonia or substituted amines such as arylmethylamines
- Reaction Steps:
- Formation of an imine or alkoxyimine intermediate by reacting 1,3-dihydroxyacetone dimer with the amine in the presence of an acid catalyst (e.g., hydrochloric acid).
- Catalytic hydrogenation of the imine intermediate using hydrogen gas and a metal catalyst.
- Isolation and purification of the hydrochloride salt form.
Catalysts and Conditions
- Common catalysts: Raney nickel, palladium on carbon (Pd/C), palladium hydroxide on carbon (Pd(OH)₂/C), and platinum on carbon.
- Hydrogen pressure: Typically mild, around 5 to 100 psi, with a preferred range near 40 psi.
- Temperature: Mild, generally between 5°C and 40°C, often ambient temperature (20–25°C).
- Solvents: Aqueous methanol or ethanol mixtures are commonly used.
Advantages
- Avoids the use of anhydrous liquid ammonia and very high hydrogen pressures (>1000 psi), which are hazardous and operationally challenging.
- Mild reaction conditions enhance safety and scalability.
- Produces high purity 2-(Aminomethyl)propane-1,3-diol hydrochloride suitable for pharmaceutical and biochemical applications.
Example Experimental Data (Adapted from Patent US5998669A)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Imine formation | 1,3-dihydroxyacetone dimer + arylmethylamine + HCl in aqueous methanol | Formation of imine intermediate |
| Hydrogenation | Pd(OH)₂/C catalyst, 40 psi H₂, 20-25°C, 18 hours | Reduction of imine to amino alcohol |
| Purification | Filtration, concentration, acidification with HCl | This compound obtained as an amber oil/crystalline solid |
Aziridine Ring Opening Method
Overview
This synthetic approach involves the use of aziridine intermediates that are regio- and stereoselectively ring-opened under acidic aqueous conditions to yield 2-aminopropanediol derivatives. This method is more specialized and used for functionalized derivatives but provides insight into alternative synthetic pathways.
Process Description
- Preparation of 2-(azidomethyl)aziridines from bromomethyl aziridines.
- Acid-catalyzed ring opening of aziridines in water/THF solvent mixtures using para-toluenesulfonic acid.
- Subsequent functional group transformations to yield aminopropanediol derivatives.
Key Features
- The ring-opening reaction is regioselective and stereoselective.
- Microwave-assisted conditions can be employed to promote ring opening with amines.
- This method allows for the introduction of various substituents on the amino group, enabling synthesis of derivatives with tailored properties.
Limitations
- More complex than direct reductive amination.
- Primarily used for research and development of functionalized analogs rather than bulk production.
Alternative Synthetic Routes and Notes
Direct Reductive Amination with Ammonia: Traditional methods use anhydrous liquid ammonia at low temperature and high hydrogen pressure (up to 1450 psi) with catalysts such as Raney nickel. This approach is less desirable industrially due to safety and operational concerns.
Use of Alkoxyamines and Aryl Substituted Amines: These can form stable imine intermediates that are hydrogenated under mild conditions, improving process safety and yield.
Purification: Recrystallization and chromatography are commonly employed to isolate the hydrochloride salt of 2-(Aminomethyl)propane-1,3-diol, ensuring high purity suitable for biochemical applications.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Advantages | Industrial Suitability |
|---|---|---|---|---|---|
| Reductive amination of DHA dimer | 1,3-dihydroxyacetone dimer | Ammonia or substituted amines, Pd/C, Raney Ni | Mild H₂ pressure (~40 psi), 20-25°C | Mild conditions, scalable, safe | High (preferred industrial method) |
| Aziridine ring opening | 2-(azidomethyl)aziridines | Para-toluenesulfonic acid, amines | Acidic aqueous/THF, microwave-assisted | Regio- and stereoselective, versatile | Moderate (specialized synthesis) |
| Direct reductive amination with liquid ammonia | 1,3-dihydroxyacetone dimer | Anhydrous liquid ammonia, Raney Ni | High H₂ pressure (>1000 psi), low temp | Effective but hazardous | Low (safety concerns) |
Research Findings and Practical Considerations
- The use of substituted amines to form imine intermediates before hydrogenation allows for lower hydrogen pressures and milder temperatures, improving safety and reducing costs.
- Catalysts such as Pd(OH)₂/C provide high selectivity and yield.
- Acid catalysts like hydrochloric acid facilitate imine formation and stabilize the hydrochloride salt.
- The hydrochloride salt form is preferred for its stability and solubility in aqueous media, important for biochemical applications.
- Purification steps including solvent evaporation, filtration through fiberglass pads, and recrystallization are critical to remove catalyst residues and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)propane-1,3-diol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Intermediate in Drug Synthesis
AMPD-HCl serves as an important intermediate in the synthesis of various pharmaceuticals, including antihistamines and other therapeutic agents. Its structure allows it to participate in chemical reactions that lead to the formation of biologically active compounds.
- Example: AMPD-HCl is utilized in the synthesis of non-ionic X-ray contrast agents like iopamidol, which are critical for medical imaging procedures .
Case Study: Iopamidol Production
- Application: Used as a contrast agent for angiography.
- Significance: Enhances the visibility of blood vessels during imaging, aiding in diagnostics.
Industrial Applications
Emulsifier and Surfactant
In the cosmetic and food industries, AMPD-HCl is employed as an emulsifier due to its ability to stabilize mixtures of oil and water. This property makes it valuable in formulating creams, lotions, and food products.
| Application Area | Functionality |
|---|---|
| Cosmetics | Stabilizes emulsions, improves texture |
| Food Industry | Acts as a humectant and stabilizer |
Environmental Applications
Water Treatment
AMPD-HCl has applications in environmental science, particularly in water treatment processes. It can be used to enhance the solubility of certain compounds and improve the efficiency of flocculants used to remove contaminants from water.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets. It acts as a buffer, stabilizing the pH in various biochemical reactions. The compound’s amino and hydroxyl groups play a crucial role in its buffering capacity and reactivity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Immunomodulatory Analogs: FTY720 (Fingolimod Hydrochloride)
FTY720 (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) is a structurally related immunosuppressant with a propane-1,3-diol core. Key differences include:
FTY720’s 4-octylphenyl group enhances lipophilicity, enabling blood-brain barrier penetration and sustained S1P receptor modulation, unlike the simpler aminomethyl derivative .
Natural Product Derivatives
Several propane-1,3-diol derivatives isolated from plants share structural motifs:
- 2-(4-Hydroxyphenyl)propane-1,3-diol and 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol: Isolated from Taxus cuspidata (Japanese yew), these lack the aminomethyl group but retain the diol backbone.
Lignin Model Compounds
Guaiacylglycerol-β-guaiacyl ether (GBG) and veratrylglycerol-β-guaiacyl ether (VBG) are propane-1,3-diol derivatives used to study lignin degradation. Unlike this compound, these compounds feature methoxy-substituted aromatic rings and are non-pharmacological, serving as tools in biomass research .
Key Research Findings and Functional Divergence
- Metabolic Stability: The aminomethyl group in this compound may confer enhanced metabolic stability over non-aminated analogs, as seen in comparative studies of sphingosine-like compounds .
- Crystallinity: Unlike FTY720, which forms stable crystalline η-modifications for pharmaceutical use , this compound is described as an oil, complicating formulation .
Biologische Aktivität
2-(Aminomethyl)propane-1,3-diol hydrochloride, commonly known as Tromethamine hydrochloride or Tris, is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₄H₁₂ClN₁O₃
- Molecular Weight : Approximately 137.60 g/mol
- Melting Point : 171-172 °C
- Solubility : Highly soluble in water
The structure of this compound allows it to interact with various biological targets, influencing its activity in physiological systems.
Mechanisms of Biological Activity
This compound exhibits its biological effects through several mechanisms:
- Buffering Capacity : It maintains physiological pH levels during enzymatic reactions and biological assays, particularly effective within a pH range of 7.1 to 9.1.
- Enzyme Interaction : The compound can inhibit certain enzyme activities through metal ion chelation, affecting enzyme kinetics and stability in biochemical assays.
- Neurotransmitter Modulation : It influences neurotransmitter levels and receptor activities, notably enhancing GABAergic signaling which is crucial for mood regulation and neuronal function.
- Anticancer Potential : Preliminary studies suggest that it may inhibit PARP-1, an enzyme involved in DNA repair mechanisms, indicating potential applications in cancer therapy.
Therapeutic Uses
Due to its unique properties, this compound has been explored for various therapeutic applications:
- Neurological Disorders : Its ability to modulate neurotransmitter levels makes it a candidate for treating conditions such as anxiety and depression.
- Cancer Treatment : The inhibition of PARP-1 suggests potential use in cancer therapies aimed at enhancing the effectiveness of chemotherapeutic agents.
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Study on GABA Uptake Inhibition : Research demonstrated that this compound significantly increased GABA levels in synaptic clefts by inhibiting its uptake transporters. This effect was observed in both in vitro and in vivo models.
| Study | Findings |
|---|---|
| GABA Uptake Inhibition | Increased GABA levels lead to enhanced neuronal signaling. |
| PARP-1 Inhibition | Potential anticancer effects observed in cell lines with high PARP activity. |
Safety and Toxicological Profile
The safety profile of this compound has been evaluated through various toxicological assessments:
- Reproductive Toxicity Screening : Studies indicate that while the compound is generally safe at low concentrations (up to 1%), further testing is warranted to fully understand its reproductive toxicity .
- Environmental Impact : The compound has low volatility and significant water solubility, suggesting minimal environmental risk under controlled usage conditions .
Q & A
Basic: What analytical techniques are recommended for determining the purity and stability of 2-(Aminomethyl)propane-1,3-diol hydrochloride in pharmaceutical formulations?
Answer: High-performance liquid chromatography (HPLC) with UV detection is the primary method for purity analysis, adhering to pharmacopeial standards requiring ≥98.0% purity under reversed-phase conditions (C18 column, 0.1% phosphoric acid/acetonitrile mobile phase). Stability studies should employ accelerated protocols (e.g., 40°C/75% RH for 6 months) with forced degradation (acid/base hydrolysis, oxidation) to identify impurities. Quantify degradation products using validated retention times and spectral comparisons .
Advanced: How can researchers design population pharmacokinetic (PK) models to account for interspecies variability in metabolism?
Answer: Use nonlinear mixed-effects modeling (e.g., NONMEM) incorporating covariates like body weight, cytochrome P450 activity, and plasma protein binding. Preclinical data from rats (oral and intravenous dosing) should estimate clearance (CL), volume of distribution (Vd), and bioavailability (F). Validate models via bootstrap analysis and visual predictive checks to address interspecies scaling discrepancies. Physiologically based PK (PBPK) models can further refine predictions for human translation .
Basic: What synthetic strategies are effective for introducing functional groups to the amino moiety?
Answer: Acylation reactions using anhydrides (e.g., acetic anhydride) in dichloromethane at 0–5°C selectively modify the amino group while preserving the diol structure. Purification via silica gel chromatography (methanol/chloroform 1:9) yields derivatives with >90% efficiency. Confirm structural integrity using ¹H NMR and high-resolution mass spectrometry (HRMS) .
Advanced: What experimental approaches resolve contradictions in reported blood-brain barrier (BBB) penetration data?
Answer: Combine in situ brain perfusion studies in rodents with LC-MS/MS quantification of unbound fractions in cerebrospinal fluid. Assess species-specific transporter affinity (e.g., P-glycoprotein) using transfected MDCKII cells. Adjust for protein binding discrepancies via equilibrium dialysis and validate with microdialysis in vivo .
Basic: How should researchers validate an RP-HPLC method for quantifying the compound alongside co-administered drugs?
Answer: Validate linearity (1–50 µg/mL), precision (RSD <2%), and accuracy (98–102%) using spiked plasma samples. Employ a C18 column (250 × 4.6 mm, 5 µm) with isocratic elution (0.1% phosphoric acid:acetonitrile, 75:25). Specificity is confirmed by resolving degradation products under stress conditions (heat, UV light, 3% H₂O₂) .
Advanced: Which in vitro assays predict immunomodulatory efficacy beyond lymphocyte sequestration?
Answer: Utilize sphingosine-1-phosphate (S1P) receptor internalization assays in HEK293 cells expressing S1P₁. Measure EC₅₀ via calcium mobilization (Fluo-4 AM dye). Complement with cytokine profiling (IL-6, TNF-α) in LPS-stimulated human PBMCs to assess downstream immune modulation .
Basic: What are the critical parameters for optimizing solubility in preclinical formulations?
Answer: Adjust pH to 4.5–5.5 using citrate buffer for enhanced aqueous solubility (>50 mg/mL). For intravenous dosing, use co-solvents like PEG-400 (≤10%) and validate stability via dynamic light scattering (DLS) to prevent aggregation .
Advanced: How can metabolomics identify off-target effects in long-term toxicity studies?
Answer: Perform untargeted LC-MS metabolomics on liver and kidney homogenates from chronic dosing models. Use pathway analysis (e.g., KEGG) to detect perturbations in sphingolipid or glycerophospholipid metabolism. Validate findings with targeted assays for ceramide and S1P levels .
Basic: What spectroscopic methods confirm structural integrity during synthesis?
Answer: ¹H/¹³C NMR (D₂O, 400 MHz) identifies characteristic peaks: δ 3.6–3.8 ppm (diol protons), δ 2.7–3.1 ppm (ethylphenyl protons). FT-IR confirms NH₂ (3350 cm⁻¹) and OH (3200 cm⁻¹) stretches. HRMS (ESI+) should match the theoretical [M+H]⁺ of 344.27 .
Advanced: What strategies mitigate batch-to-batch variability in preclinical studies?
Answer: Implement quality-by-design (QbD) principles for synthesis, controlling critical parameters (reaction temperature, pH). Use orthogonal analytical methods (HPLC, NMR) for batch release. Statistical tools (e.g., PCA) analyze variability in PK/PD outcomes across batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
